![molecular formula C24H21N3O2 B10831308 (3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10831308.png)
(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SBI-581 is an orally active and potent selective inhibitor of serine-threonine kinase TAO3. It has shown significant potential in scientific research due to its ability to inhibit invadopodia formation and promote the accumulation of TKS5α at RAB11-positive vesicles. This compound has demonstrated reasonable pharmacokinetics in mice and exhibits antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBI-581 involves multiple steps, including the formation of an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for SBI-581 are not widely documented.
Chemical Reactions Analysis
Types of Reactions
SBI-581 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: SBI-581 can participate in substitution reactions, particularly involving its alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAc) is a common reaction involving SBI-581.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAc reactions with SBI-581 yield triazole derivatives .
Scientific Research Applications
SBI-581 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Inhibits invadopodia formation, making it useful in studying cancer cell invasion and metastasis.
Medicine: Demonstrates antitumor activity and is being explored for its potential in cancer therapy.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery.
Mechanism of Action
SBI-581 exerts its effects by inhibiting the serine-threonine kinase TAO3. This inhibition leads to the accumulation of TKS5α at RAB11-positive vesicles and prevents the formation of invadopodia, which are actin-based membrane protrusions involved in cancer cell invasion . The compound also affects the phosphorylation of specific proteins, such as KMT2C, which plays a role in autophagy and chemoresistance .
Comparison with Similar Compounds
Similar Compounds
TAOK3 Inhibitors: Other inhibitors targeting TAOK3, such as those identified in high-content screening assays.
Serine-Threonine Kinase Inhibitors: Compounds like trametinib and dabrafenib, which target other kinases in the same family.
Uniqueness
SBI-581 is unique due to its high potency against TAO3 (IC50 = 42 nmol/L) and its ability to selectively inhibit invadopodia formation. Its reasonable pharmacokinetics and significant antitumor activity further distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H21N3O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C24H21N3O2/c28-23-19(15-18-14-17-4-1-2-6-20(17)26-18)22-16(5-3-7-21(22)27-23)8-9-24(29)10-12-25-13-11-24/h1-7,14-15,25-26,29H,10-13H2,(H,27,28)/b19-15- |
InChI Key |
KBXKARMMNUCDEZ-CYVLTUHYSA-N |
Isomeric SMILES |
C1CNCCC1(C#CC2=C\3C(=CC=C2)NC(=O)/C3=C\C4=CC5=CC=CC=C5N4)O |
Canonical SMILES |
C1CNCCC1(C#CC2=C3C(=CC=C2)NC(=O)C3=CC4=CC5=CC=CC=C5N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



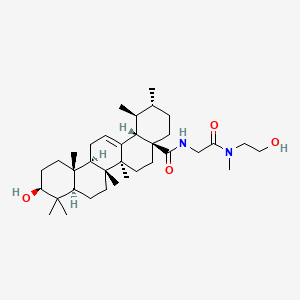
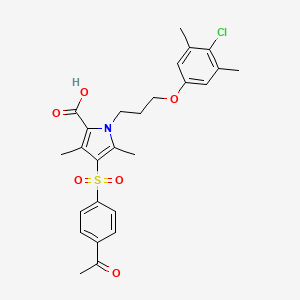
![4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B10831240.png)
![2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride](/img/structure/B10831243.png)
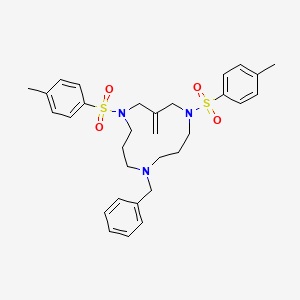
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B10831258.png)
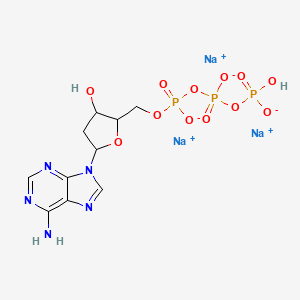
![(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B10831274.png)
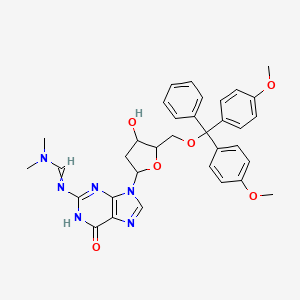
![8-(6-cyclopropylpyridin-3-yl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine](/img/structure/B10831290.png)
![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831292.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate](/img/structure/B10831297.png)
![(2E)-3-(furan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B10831315.png)
